molecular formula C12H18O B1266906 1-(4-tert-Butylphenyl)ethanol CAS No. 34386-42-0

1-(4-tert-Butylphenyl)ethanol

Cat. No. B1266906
Key on ui cas rn: 34386-42-0
M. Wt: 178.27 g/mol
InChI Key: KEJQAXFZHFUFBI-UHFFFAOYSA-N
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Patent
US05026850

Procedure details

In 400 ml of 0.2 M aqueous solution of disodium hydrogenphosphate was suspended 22.6 g of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -36.9° (C=1, C6H12) and optical purity 35.6% e.e. obtained in Synthesis Example 6, and 1.33 g of chicken liver acetone powder was added thereto. The resulting mixture was subjected to reaction at 25° C. for 67 hours. The reaction liquid was extracted twice with 400 ml each of ethyl acetate (insoluble matter was removed by Celite filtration). The ethyl acetate layer was dried over anhydrous sodium sulfate and freed of solvent by distillation. The resulting pale yellow oily residue was subjected to column chromatography (on 200 g of silica gel, wherein p-tert.-butyl-α-methylbenzyl acetate was eluted with a benzene/ethyl acetate 50/1 (V/V) mixture and then p-tert.-butyl-α-methylbenzyl alcohol was eluted with benzene/ethyl acetate 10/1 (V/V) mixture and, thereafter, the solvent in each elute was distilled away). Thus were obtained 14.01 g (yield: 62%) of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -85.5° (C=1.07, C6H12), optical purity 82.6% e.e. and 6.25 g (yield 34%) of (+)-p-tert.-butyl-α-methylbenzyl alcohol of [α]D25 +23.1° (C=1.07, C6H12), optical purity 47.2% e.e.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-p-tert.-butyl-α-methylbenzyl acetate
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[Na+].[Na+].[C:8]([O:11][CH:12]([CH3:23])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=1)(=[O:10])[CH3:9]>CC(C)=O>[C:8]([O:11][CH:12]([CH3:23])[C:13]1[CH:14]=[CH:15][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:17][CH:18]=1)(=[O:10])[CH3:9].[C:19]([C:16]1[CH:15]=[CH:14][C:13]([CH:12]([OH:11])[CH3:23])=[CH:18][CH:17]=1)([CH3:20])([CH3:21])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
disodium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Three
Name
(-)-p-tert.-butyl-α-methylbenzyl acetate
Quantity
22.6 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=C(C=C1)C(C)(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was subjected to reaction at 25° C. for 67 hours
Duration
67 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 400 ml each of ethyl acetate (insoluble matter was removed by Celite filtration)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed of solvent by distillation
WASH
Type
WASH
Details
was eluted with a benzene/ethyl acetate 50/1 (V/V) mixture
WASH
Type
WASH
Details
p-tert.-butyl-α-methylbenzyl alcohol was eluted with benzene/ethyl acetate 10/1 (V/V) mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent in each elute was distilled away)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C1=CC=C(C=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.01 g
YIELD: PERCENTYIELD 62%
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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